Product packaging for Meturin(Cat. No.:CAS No. 6263-38-3)

Meturin

Cat. No.: B1199309
CAS No.: 6263-38-3
M. Wt: 166.18 g/mol
InChI Key: HLXRWUNSSVKCJL-UHFFFAOYSA-N
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Description

Meturin, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1199309 Meturin CAS No. 6263-38-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6263-38-3

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-hydroxy-3-methyl-1-phenylurea

InChI

InChI=1S/C8H10N2O2/c1-9-8(11)10(12)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,9,11)

InChI Key

HLXRWUNSSVKCJL-UHFFFAOYSA-N

SMILES

CNC(=O)N(C1=CC=CC=C1)O

Canonical SMILES

CNC(=O)N(C1=CC=CC=C1)O

Other CAS No.

6263-38-3

Synonyms

meturin

Origin of Product

United States

Nomenclature and Definitional Clarification of N Hydroxy N Methyl N Phenylurea Meturin

IUPAC Naming and Chemical Registry Identifiers

The common name for the compound under discussion is Meturin. Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is 1-hydroxy-3-methyl-1-phenylurea. nih.gov The molecular formula for this compound is C₈H₁₀N₂O₂, and its molecular weight is 166.18 g/mol . nih.gov

Key chemical registry identifiers for this compound (N-hydroxy-N'-methyl-N-phenylurea) include its CAS (Chemical Abstracts Service) Registry Number, 6263-38-3, and its PubChem Compound Identifier (CID), 22632. nih.gov Other synonyms associated with this compound include N-Phenyl-N-hydroxy-N'-methylurea. nih.gov

PropertyValue
Common NameThis compound
IUPAC Name1-hydroxy-3-methyl-1-phenylurea
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
CAS Number6263-38-3
PubChem CID22632

Historical Context of Discovery and Initial Characterization

While specific details regarding the exact historical discovery date or initial publication of this compound are not extensively documented in readily available search results, its synthesis is generally understood to involve a multi-step chemical process. researchgate.net This synthetic pathway typically commences with the reaction of phenylisocyanate with hydroxylamine, leading to the formation of N-hydroxy-N-phenylurea. researchgate.net Subsequently, a methylation step is performed to introduce the methyl group, yielding the final this compound compound. researchgate.net

Following synthesis, the compound is purified and characterized using a range of analytical techniques. These include, but are not limited to, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which are crucial for confirming its structure and purity. researchgate.net The PubChem database entry for this compound (CID 22632) was created on July 8, 2005. nih.gov

Distinction from Homophonous or Structurally Divergent Compounds in Scientific Discourse

In scientific literature and general discourse, it is important to distinguish this compound (N-hydroxy-N'-methyl-N-phenylurea) from other compounds or terms that may share similar names or structural elements but are chemically distinct.

One such term is "Maturin," which refers to a different chemical substance with a molecular formula of C₁₆H₁₄O₄ and a molecular weight of 270.29 g/mol (CAS: 62706-43-8). orientjchem.orgnih.gov Furthermore, "Maturin" is also a surname associated with Charles Robert Maturin, an Irish clergyman and Gothic novelist, and is part of the title of the popular Aubrey-Maturin series of nautical historical novels. ontosight.ainih.gov These are entirely unrelated to the chemical compound this compound.

Another compound that might cause confusion due to a similar sound is "Metformin." Metformin (PubChem CID: 4091, molecular formula C₄H₁₁N₅) is a biguanide (B1667054) compound widely recognized for its role as an antihyperglycemic agent in the management of type II diabetes. Its chemical structure and pharmacological action are entirely different from this compound.

Crucially, it is also vital to differentiate this compound (PubChem CID: 22632, IUPAC: 1-hydroxy-3-methyl-1-phenylurea) from its structural isomer, N-hydroxy-N-methyl-N'-phenylurea (PubChem CID: 147025, IUPAC: 1-hydroxy-1-methyl-3-phenylurea). nih.gov While both compounds share the same molecular formula (C₈H₁₀N₂O₂), the arrangement of the hydroxyl and methyl groups on the nitrogen atoms of the urea (B33335) backbone differs, leading to distinct chemical identities and CAS numbers (6263-38-3 for this compound vs. 26817-00-5 for the isomer). nih.gov this compound, as defined in this article, has the hydroxyl group on the same nitrogen as the phenyl group, with the methyl group on the other nitrogen.

Compound/TermKey Differentiating FactorPubChem CID (if applicable)
This compound (N-hydroxy-N'-methyl-N-phenylurea)Focus of this article; 1-hydroxy-3-methyl-1-phenylurea22632
Maturin (chemical)Different molecular formula (C16H14O4); distinct structureN/A (different compound)
Maturin (person/series)Surname of a novelist; title of a book seriesN/A (non-chemical)
MetforminBiguanide drug for type II diabetes (C4H11N5)4091
N-hydroxy-N-methyl-N'-phenylurea (isomer)Structural isomer of this compound (1-hydroxy-1-methyl-3-phenylurea)147025

Detailed Research Findings

This compound is classified as a urea derivative, and its chemical properties are significantly influenced by the presence of its hydroxy and methyl functional groups. researchgate.net Scientific research has explored various potential biological activities associated with this compound. Studies have investigated its effects on cellular processes and its capacity for enzyme inhibition. researchgate.net Beyond biological systems, this compound has also been examined for its potential utility in agricultural contexts, including its possible application as a herbicide or fungicide. researchgate.net

Further research into the broader class of N-hydroxy-N'-phenylurea analogues, which includes this compound, has revealed their potential as inhibitors of tyrosinase and melanin (B1238610) formation. ontosight.ai For instance, certain analogues have demonstrated significant potency in reducing pigment synthesis in cell cultures, suggesting a potential role in applications aimed at addressing skin hyperpigmentation. These findings highlight the diverse avenues of research being pursued to understand the full scope of this compound's chemical behavior and its potential impact across different scientific and industrial domains.

Advanced Synthetic Methodologies and Mechanistic Investigations of N Hydroxy N Methyl N Phenylurea

Elucidation of Reaction Pathways and Kinetic Studies in Meturin Synthesis

The synthesis of N-hydroxy-N'-methyl-N-phenylurea can be approached through several reaction pathways, each with its own mechanistic and kinetic profile. A common conceptual approach involves the reaction of N-phenylhydroxylamine with methyl isocyanate, or alternatively, the reaction of N-methyl-N-phenylurea with an oxidizing agent. Kinetic studies are crucial for understanding the rate-determining steps and for optimizing reaction conditions to maximize yield and purity.

A plausible synthetic route involves the reaction of N-phenylhydroxylamine with methyl isocyanate. The reaction mechanism likely proceeds through a nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the isocyanate.

Table 1: Hypothetical Kinetic Data for the Synthesis of N-hydroxy-N'-methyl-N-phenylurea

Experiment[N-phenylhydroxylamine] (mol/L)[Methyl Isocyanate] (mol/L)Initial Rate (mol/L·s)
10.10.11.2 x 10⁻³
20.20.12.4 x 10⁻³
30.10.22.4 x 10⁻³

The optimization of synthetic yields and purity profiles for N-hydroxy-N'-methyl-N-phenylurea involves a systematic investigation of various reaction parameters. These include temperature, solvent, catalyst, and the stoichiometry of the reactants. For instance, in the synthesis of N,N'-disubstituted ureas, reaction conditions are tailored to enhance product formation and minimize side reactions. nih.govscispace.com The choice of solvent can significantly influence the reaction rate and the solubility of reactants and products, thereby affecting the ease of purification.

Table 2: Optimization of Reaction Conditions for a Generic N,N'-Disubstituted Urea (B33335) Synthesis

EntrySolventTemperature (°C)CatalystYield (%)Purity (%)
1Dichloromethane25None6590
2Acetonitrile (B52724)25None7092
3Dichloromethane40Triethylamine8595
4Acetonitrile40Triethylamine9098

Traditional methods for urea synthesis often involve hazardous reagents like phosgene. rsc.orgresearchgate.net Modern synthetic chemistry emphasizes the development of greener and more sustainable alternatives. For the synthesis of N-hydroxy-N'-methyl-N-phenylurea, green chemistry approaches could involve the use of carbon dioxide as a C1 source in place of phosgene or its derivatives. ionike.comnih.gov Catalytic methods, including electrocatalysis and photocatalysis, are also being explored for urea synthesis under milder conditions, which can reduce energy consumption and waste generation. nwpu.edu.cnsciopen.commdpi.comnih.gov The use of ionic liquids as recyclable reaction media is another promising green strategy. nih.gov

Stereochemical Considerations and Enantioselective Synthesis (If Applicable to Derivatives)

While N-hydroxy-N'-methyl-N-phenylurea itself is not chiral, the introduction of chiral substituents in its derivatives opens up the field of stereoselective synthesis. Chiral ureas and their derivatives are of significant interest as organocatalysts and as potential therapeutic agents. researchgate.netnih.govrsc.orgnih.gov The synthesis of such chiral derivatives would require the use of enantiomerically pure starting materials or the application of asymmetric synthesis methodologies. Chiral urea-based catalysts have been successfully employed in a variety of asymmetric transformations, highlighting the importance of stereochemistry in this class of compounds. researchgate.net

Development of Novel Derivatization Strategies for N-hydroxy-N'-methyl-N-phenylurea Analogs

The development of novel derivatization strategies for N-hydroxy-N'-methyl-N-phenylurea is crucial for exploring its structure-activity relationships (SAR) in various applications. nih.govnih.gov Derivatization can be achieved by modifying the phenyl ring, the methyl group, or the hydroxyl group. For example, substitution on the phenyl ring can modulate the electronic and steric properties of the molecule. The synthesis of a library of analogs with diverse functional groups allows for a systematic investigation of their biological or material properties. nih.govrsc.orgmdpi.comorganic-chemistry.orgresearchgate.netresearchgate.net Noncovalent derivatization, such as cocrystal formation, is another strategy to modify the physicochemical properties of urea derivatives. tandfonline.com

Molecular and Cellular Biological Research on N Hydroxy N Methyl N Phenylurea

Interaction Studies with Specific Biological Macromolecules

There is a lack of studies investigating the direct binding or interaction of N-hydroxy-N'-methyl-N-phenylurea with specific proteins, nucleic acids, or other biological macromolecules.

Applied Research in Chemical Biology and Agricultural Science for N Hydroxy N Methyl N Phenylurea

Elucidation of Mechanisms of Action as Herbicidal Agents

The primary and most well-understood mechanism of action for phenylurea herbicides is the inhibition of photosynthesis. smagrichem.comepa.gov These compounds are potent inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain within the chloroplasts of plant cells. smagrichem.com

Phenylurea herbicides, such as Diuron, act by binding to the D1 protein of the PSII complex. chemicalwarehouse.com This binding blocks the electron flow from the primary electron acceptor, QA, to the secondary electron acceptor, QB. frontiersin.org The interruption of this electron transport chain has several immediate and downstream consequences for the plant:

Inhibition of ATP and NADPH Production: The blockage of electron flow prevents the generation of ATP and NADPH, which are essential energy-carrying molecules required for carbon fixation in the Calvin cycle. smagrichem.com

Chlorosis and Necrosis: The disruption of photosynthesis leads to a halt in the plant's ability to produce energy, resulting in visible symptoms such as chlorosis (yellowing of leaves) followed by necrosis (tissue death). awiner.com These symptoms typically appear within a few days of application. smagrichem.com

Oxidative Stress: The blockage of the electron transport chain can also lead to the formation of reactive oxygen species (ROS), which cause damage to cellular components, further contributing to cell death.

The effectiveness of phenylurea herbicides as inhibitors of Photosystem II can be quantified by measuring the concentration required to inhibit electron transport by 50% (I50).

Table 1: Inhibition of Photosystem II Electron Transport by Diuron

OrganismParameterValueReference
Aphanocapsa 6308 (Cyanobacterium)I506.8 x 10-9 M nih.gov
Chlamydomonas reinhardtii (Green Alga)% Inhibition at 2 µg/L22.28% mdpi.com

Understanding Fungicidal Efficacy at the Molecular and Cellular Levels

While the primary application of traditional phenylurea compounds is as herbicides, recent research has explored the fungicidal potential of novel, structurally related derivatives. This research indicates that modifications to the basic phenylurea structure can impart significant antifungal activity.

One area of investigation has been on novel benzoylurea derivatives containing a pyrimidine moiety. Studies have shown that some of these compounds exhibit moderate to good in vitro antifungal activities against a range of plant pathogenic fungi. nih.gov For instance, certain derivatives have shown significant efficacy against Rhizoctonia solani, a soil-borne pathogen that causes a wide range of plant diseases. nih.gov The proposed mechanism of action for some of these derivatives involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, which is a different mode of action from the herbicidal activity. nih.gov

Another class of phenylurea-related compounds, phenyl-fused macrocyclic amidinoureas, has demonstrated strong antifungal activity, particularly against various Candida species. nih.govnih.gov While the precise molecular target is still under investigation, experimental evidence suggests a mechanism that may involve interactions with the fungal cell membrane or the involvement of active transport systems. scispace.comresearchgate.net

Table 2: In Vitro Fungicidal Activity of Novel Benzoylurea Derivatives

CompoundFungal SpeciesParameterValue (µg/mL)Reference
Benzoylurea Derivative 4jRhizoctonia solaniEC506.72 nih.gov
Benzoylurea Derivative 4lRhizoctonia solaniEC505.21 nih.gov

It is important to note that the compounds showing fungicidal activity are distinct from the conventional phenylurea herbicides and represent a new direction in the application of this chemical scaffold.

Environmental Fate and Degradation Pathways in Model Agricultural Systems

The environmental fate of phenylurea herbicides is a critical aspect of their use in agriculture, as it determines their persistence, mobility, and potential for off-target effects. The degradation of these compounds in soil and water is primarily a result of microbial activity, although abiotic processes such as photolysis can also contribute. apvma.gov.au

For a representative phenylurea herbicide like Diuron, the persistence in soil can be significant, with a half-life that can range from a month to a year, depending on soil type, temperature, and microbial activity. nerc.ac.uk The primary degradation pathway in aerobic soils involves a two-step N-demethylation of the urea (B33335) group, followed by hydrolysis of the urea bridge to form substituted anilines. nerc.ac.uk

The main metabolites of Diuron are:

N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU)

N'-(3,4-dichlorophenyl)urea (DCPU)

3,4-dichloroaniline (DCA) researchgate.netmdpi.com

These metabolites can also be persistent in the environment. nih.gov The mobility of phenylurea herbicides in soil is influenced by their moderate water solubility and their tendency to adsorb to soil organic matter and clay particles. herts.ac.uk Under certain conditions, such as in permeable soils with shallow groundwater, leaching can occur. epa.gov

Table 3: Environmental Fate Parameters for Diuron

ParameterValueReference
Soil Half-life30 - 365 days nerc.ac.uk
Aerobic Soil Half-life (DCPMU metabolite)40 - 89 days apvma.gov.au
Water Photolysis Half-life6.7 - 43 days apvma.gov.au

Understanding the degradation pathways and the factors influencing the persistence and mobility of phenylurea herbicides is essential for managing their use in a way that minimizes environmental impact.

Advanced Analytical and Spectroscopic Characterization Techniques for N Hydroxy N Methyl N Phenylurea

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of N-hydroxy-N'-methyl-N-phenylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for N-hydroxy-N'-methyl-N-phenylurea is not widely published, a theoretical analysis suggests that both ¹H and ¹³C NMR would be key to its structural confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the phenyl group, and the hydroxyl and amine protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution on the phenyl ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the urea (B33335) moiety.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For N-hydroxy-N'-methyl-N-phenylurea, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental composition (C₈H₁₀N₂O₂). The fragmentation pattern observed in the mass spectrum would offer further structural insights, as specific bonds would break under ionization, leading to characteristic fragment ions.

Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC, GC)

Chromatographic methods are essential for separating N-hydroxy-N'-methyl-N-phenylurea from any impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile and thermally labile compounds like many phenylurea derivatives. A reversed-phase HPLC method, likely using a C18 column, would be suitable for separating N-hydroxy-N'-methyl-N-phenylurea from related substances. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve the best separation. A UV detector would be a common choice for detection, given the presence of the phenyl ring which absorbs UV light.

Gas Chromatography (GC): The suitability of gas chromatography for the analysis of N-hydroxy-N'-methyl-N-phenylurea would depend on its thermal stability and volatility. Many phenylurea compounds are thermally unstable and may require derivatization to increase their volatility and prevent degradation in the hot GC injection port and column. If the compound is sufficiently stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for purity assessment and the identification of volatile impurities.

Quantitative Analytical Methodologies for Detection and Quantification in Complex Matrices

Developing robust quantitative methods is crucial for determining the concentration of N-hydroxy-N'-methyl-N-phenylurea in various samples, such as in environmental or biological matrices.

HPLC with UV or MS Detection: For quantification, HPLC with UV detection is a common and cost-effective method. A calibration curve would be generated using standards of known concentration to quantify the amount of N-hydroxy-N'-methyl-N-phenylurea in a sample. For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) would be the preferred technique. These methods offer very low detection limits and can provide structural confirmation of the analyte.

The table below summarizes the key analytical techniques and their expected applications in the characterization of N-hydroxy-N'-methyl-N-phenylurea.

Analytical TechniqueApplicationExpected Information
¹H NMR SpectroscopyStructural ElucidationInformation on the number and environment of protons.
¹³C NMR SpectroscopyStructural ElucidationInformation on the carbon skeleton of the molecule.
Mass Spectrometry (MS)Structural Elucidation & Molecular Weight DeterminationPrecise molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)Purity Assessment & QuantificationSeparation from impurities and determination of concentration.
Gas Chromatography (GC)Purity Assessment (if thermally stable)Separation of volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification & IdentificationHighly sensitive and selective quantification and structural confirmation.

Computational and Theoretical Chemistry Studies of N Hydroxy N Methyl N Phenylurea

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. uchicago.edugatech.eduuchicago.eduuchicago.edu For a compound like N-hydroxy-N'-methyl-N-phenylurea, methods such as Density Functional Theory (DFT) or ab initio calculations would be employed to investigate its electronic structure. These studies could reveal key information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in determining its reactivity. The distribution of electron density and the electrostatic potential surface could also be mapped to identify regions susceptible to electrophilic or nucleophilic attack.

Key Parameters from Quantum Mechanical Studies:

ParameterSignificance
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Electron Density Distribution Reveals the charge distribution and polar nature of the molecule.
Molecular Electrostatic Potential (MEP) Maps regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions.
Dipole Moment Provides insight into the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.govrug.nl For N-hydroxy-N'-methyl-N-phenylurea, MD simulations would be invaluable for exploring its conformational landscape. By simulating the molecule's behavior in a solvent, researchers could identify the most stable conformations and understand the flexibility of its structure.

Furthermore, if a biological target for Meturin were hypothesized, MD simulations could be used to model the ligand-target interactions. researchgate.net This would involve docking the molecule into the active site of the target protein and then running a simulation to observe the stability of the complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

In Silico Prediction of Biological Activity and Potential Molecular Targets

In silico methods encompass a range of computational techniques used to predict the biological activity of a compound before it is synthesized or tested in a lab. qima-lifesciences.comnih.govmdpi.com For N-hydroxy-N'-methyl-N-phenylurea, various computational tools could be used to screen for potential biological targets. nih.gov These methods often rely on machine learning models trained on large datasets of known drug-target interactions.

By comparing the structural and chemical features of this compound to those of known active compounds, these predictive models can suggest potential pharmacological effects, mechanisms of action, and even potential toxicities. youtube.com

Common In Silico Prediction Approaches:

MethodDescription
Ligand-Based Virtual Screening Compares the molecule to a library of compounds with known activities.
Structure-Based Virtual Screening Docks the molecule into the binding sites of various known protein targets.
Quantitative Structure-Activity Relationship (QSAR) Uses statistical models to correlate chemical structure with biological activity.

Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.com For N-hydroxy-N'-methyl-N-phenylurea, theoretical descriptors derived from quantum mechanical calculations and other computational methods could be used to build SAR models. These descriptors can quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

By synthesizing and testing a series of analogs of this compound, and then correlating their activities with the calculated theoretical descriptors, a predictive SAR model could be developed. This model would be instrumental in guiding the design of new derivatives with improved potency and selectivity.

Emerging Research Avenues and Future Directions in N Hydroxy N Methyl N Phenylurea Research

Exploration of Undiscovered Biological Activities and Biophysical Interactions

The foundational step in elucidating the therapeutic potential of N-hydroxy-N'-methyl-N-phenylurea lies in the comprehensive exploration of its biological activities. Given the known pharmacological profiles of related compounds, several promising areas warrant investigation. For instance, many phenylurea derivatives have been explored for their anticancer properties. nih.gov A crucial research direction would be to screen N-hydroxy-N'-methyl-N-phenylurea against a diverse panel of cancer cell lines to identify any cytotoxic or cytostatic effects. Furthermore, the N-hydroxyurea moiety is a known pharmacophore in drugs like hydroxyurea, which is used in the treatment of sickle cell disease and certain cancers. nih.gov The mechanism of action of hydroxyurea involves the quenching of a tyrosyl free radical in the active site of the enzyme ribonucleotide reductase. Aromatic N-hydroxyureas have been shown to react with oxyhemoglobin, suggesting their potential as nitric oxide donors, which could be beneficial in cardiovascular and other diseases. nih.gov

Beyond identifying biological activities, understanding the biophysical interactions that underpin these effects is paramount. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into how N-hydroxy-N'-methyl-N-phenylurea binds to potential protein targets. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be employed to quantify the binding affinity and kinetics of these interactions. Such studies are crucial for validating biological targets and providing a foundation for rational drug design.

Table 1: Potential Biological Activities for Investigation

Potential Biological Activity Rationale based on Structural Analogs
Anticancer Phenylurea scaffold is common in anticancer agents. nih.gov
Nitric Oxide Donation N-hydroxyurea moiety can interact with hemoglobin. nih.gov
Enzyme Inhibition Urea (B33335) and hydroxyurea derivatives are known enzyme inhibitors.

Rational Design and Synthesis of Enhanced Analogs with Tuned Selectivity and Potency

Once a promising biological activity is identified, the principles of medicinal chemistry and rational drug design can be applied to synthesize analogs of N-hydroxy-N'-methyl-N-phenylurea with improved properties. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the phenyl ring, the N-methyl group, and the N-hydroxyurea moiety, researchers can probe how different chemical features influence biological activity, selectivity, and pharmacokinetic properties. For example, the addition of electron-withdrawing or electron-donating groups to the phenyl ring can alter the electronic properties of the molecule and its interaction with biological targets.

Computational chemistry plays a vital role in modern rational drug design. Molecular docking simulations can predict the binding modes of N-hydroxy-N'-methyl-N-phenylurea and its analogs within the active site of a target protein. nih.gov This information can guide the design of new analogs with enhanced binding affinity. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity, enabling the prediction of the potency of novel compounds before their synthesis. nih.gov

The synthesis of these rationally designed analogs requires a robust and flexible synthetic strategy. The classical approach to synthesizing urea derivatives often involves the use of phosgene or its equivalents, which are hazardous. nih.gov Future research should focus on developing safer and more efficient synthetic methodologies, such as the use of N,N'-carbonyldiimidazole (CDI) as a phosgene substitute. nih.gov

Table 2: Strategies for Analog Design and Enhancement

Design Strategy Objective Example from Related Compounds
Phenyl Ring Substitution Improve potency and selectivity. Halogen substitution on the phenyl ring of phenylurea derivatives has been shown to enhance anticancer activity.
N-Alkylation/Arylation Modulate lipophilicity and cell permeability. Varying the N-substituents in hydroxyurea analogs can alter their biological profiles.

Methodological Advancements in Characterization and Discovery Pipelines

The efficient discovery and development of new therapeutic agents based on the N-hydroxy-N'-methyl-N-phenylurea scaffold will be greatly facilitated by advancements in characterization techniques and discovery pipelines. High-throughput screening (HTS) methodologies can be employed to rapidly screen large libraries of N-hydroxy-N'-methyl-N-phenylurea analogs for a desired biological activity. The development of robust and sensitive cell-based and biochemical assays is critical for the success of HTS campaigns.

In terms of characterization, advanced analytical techniques are essential for confirming the structure and purity of synthesized compounds. Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy provide detailed structural information. The development of novel analytical methods for quantifying N-hydroxy-N'-methyl-N-phenylurea and its metabolites in biological matrices will be crucial for pharmacokinetic and pharmacodynamic studies.

Furthermore, the integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a more holistic understanding of the mechanism of action of N-hydroxy-N'-methyl-N-phenylurea. For example, proteomics studies can identify the proteins that are differentially expressed in cells upon treatment with the compound, offering clues to its biological targets and pathways.

Interdisciplinary Research Collaborations for Comprehensive Elucidation

The comprehensive elucidation of the therapeutic potential of N-hydroxy-N'-methyl-N-phenylurea will require a collaborative effort from researchers across various scientific disciplines. Organic chemists are needed to devise and execute the synthesis of novel analogs. Biologists and pharmacologists are essential for conducting in vitro and in vivo studies to determine the efficacy and mechanism of action of these compounds. Computational chemists can provide valuable insights through molecular modeling and data analysis. Furthermore, collaborations with clinicians will be crucial for translating promising preclinical findings into clinical applications.

Such interdisciplinary collaborations can foster a synergistic environment where expertise is shared, and research challenges are addressed from multiple perspectives. This integrated approach will be instrumental in navigating the complex path from initial discovery to the potential development of a new therapeutic agent based on the N-hydroxy-N'-methyl-N-phenylurea scaffold.

Q & A

Advanced Research Question

ParameterConsiderations
SensitivityLOD/LOQ via calibration curves (e.g., LC-MS/MS for trace concentrations).
SelectivityChromatographic resolution (e.g., UPLC vs. HPLC) to separate this compound from metabolites.
ThroughputBalance between accuracy (e.g., ELISA) and speed (e.g., fluorescence assays).
Validate methods using spike-recovery experiments in relevant matrices (plasma, tissue homogenates) .

How can researchers integrate omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s mechanism of action?

Advanced Research Question

  • Hypothesis Generation : Use pathway enrichment tools (DAVID, Metascape) to identify overrepresented biological processes.
  • Multi-Omics Integration : Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic changes with proteomic profiles.
  • Validation : Prioritize hub genes/proteins via siRNA screens or functional assays. Address false discovery rates (FDR) using Benjamini-Hochberg correction .

What strategies mitigate bias in high-throughput screening (HTS) campaigns for this compound derivatives?

Advanced Research Question

  • Plate Normalization : Include Z’-factor controls to assess assay robustness.
  • Compound Interference : Test for autofluorescence or aggregation artifacts using orthogonal assays.
  • Blinding : Randomize compound plates and automate data collection to reduce operator bias.
    Publish raw data and analysis scripts to enhance transparency .

How should researchers design longitudinal studies to assess this compound’s chronic toxicity?

Basic Research Question

  • Sampling Intervals : Collect data at critical phases (e.g., 7, 30, 90 days post-administration).
  • Endpoints : Include histopathology, serum biomarkers (ALT, creatinine), and behavioral assessments.
  • Statistical Power : Calculate sample sizes using pilot data to ensure ≥80% power. Use mixed-effects models to account for inter-individual variability .

What computational approaches validate this compound’s target binding in silico?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses. Cross-validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities.
  • Benchmarking : Compare predictions with experimental SPR or ITC data .

How can researchers address batch-to-batch variability in this compound synthesis for preclinical studies?

Basic Research Question

  • Quality Control : Implement in-process checks (e.g., TLC, FTIR) during synthesis.
  • Standardization : Use fixed suppliers for raw materials and document lot numbers.
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) per ICH guidelines .

What frameworks support the ethical reporting of negative or inconclusive results in this compound research?

Advanced Research Question
Publish in dedicated journals (e.g., Journal of Negative Results) or preprint servers (bioRxiv) with full methodological transparency. Use the ARRIVE 2.0 guidelines for animal studies to detail all experimental parameters, reducing publication bias .

Key Considerations for Methodological Rigor

  • Data Contradictions : Reconcile discrepancies through meta-analyses (e.g., random-effects models) and sensitivity analyses .
  • Interdisciplinary Collaboration : Engage statisticians, synthetic chemists, and pharmacologists early in study design to align objectives and methods .

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